AZ7550, chemically known as N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide, is an active metabolite of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). [, , , , ] AZ7550 is formed through the metabolism of osimertinib, primarily by the CYP3A enzyme family. [, ] It exhibits lower circulatory levels compared to osimertinib in patients undergoing treatment. [] While not directly administered as a drug itself, AZ7550 plays a significant role in scientific research, particularly in understanding the metabolic pathways and pharmacokinetic properties of osimertinib. [, , , , , , ]
AZ7550 is a significant active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed by AstraZeneca Pharmaceuticals. Osimertinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific mutations in the EGFR gene. AZ7550 plays a crucial role in the pharmacological efficacy of osimertinib, exhibiting similar potency and efficacy against both mutant and wild-type EGFR.
AZ7550 is classified as a small molecule and is identified by its Chemical Abstracts Service (CAS) number 1421373-99-0. It is derived from the metabolic processing of osimertinib, which itself has the CAS number 1421373-65-0. The compound is part of a broader class of compounds known as tyrosine kinase inhibitors, specifically targeting the EGFR pathway, which is pivotal in the proliferation and survival of cancer cells.
AZ7550 can be synthesized through metabolic pathways involving osimertinib. The primary metabolic processes include oxidation, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A, and dealkylation reactions. The synthesis can be monitored using advanced chromatographic techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), which allows for precise quantification of AZ7550 alongside its parent compound and other metabolites.
AZ7550 has a molecular formula of C27H31N7O2 and a molecular weight of approximately 485.59 g/mol. Its structure features multiple nitrogen atoms indicative of its amine groups, contributing to its activity as a kinase inhibitor. The compound's structural characteristics include:
The three-dimensional structure can be analyzed using various computational chemistry tools to predict its interactions with biological targets.
AZ7550 undergoes various chemical reactions primarily related to its metabolism. The key reactions include:
These reactions are essential for understanding the pharmacokinetics of AZ7550 and its role in drug metabolism.
AZ7550 exerts its pharmacological effects primarily through inhibition of the IGF1 receptor (Insulin-like Growth Factor 1 receptor), with an inhibitory concentration (IC50) value of approximately 1.6 µM. This inhibition disrupts signaling pathways that promote cell survival and proliferation in cancerous tissues. AZ7550's mechanism involves binding to the active site of the receptor, preventing substrate phosphorylation and subsequent downstream signaling.
AZ7550 displays several notable physical and chemical properties:
These properties are critical for understanding AZ7550's bioavailability and interaction with biological membranes.
AZ7550 is primarily utilized in cancer research, particularly in studies focused on EGFR-targeted therapies for lung cancer treatment. Its role as an active metabolite highlights its importance in enhancing the efficacy of osimertinib, making it a subject of interest for further pharmacological studies aimed at optimizing cancer treatment regimens.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: